molecular formula C18H18F2N6 B6459233 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549010-00-4

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6459233
CAS No.: 2549010-00-4
M. Wt: 356.4 g/mol
InChI Key: JMRUOUBRGHGQCX-UHFFFAOYSA-N
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Description

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group linked to a difluorophenyl moiety

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the binding affinity of the compound.

Biochemical Pathways

Based on the broad-spectrum biological activities of similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with piperazine to form 4-[(2,4-difluorophenyl)methyl]piperazine.

    Synthesis of the Pyridazine Core: The pyridazine core is synthesized separately, often starting from hydrazine derivatives and diketones or diesters.

    Coupling Reaction: The final step involves coupling the piperazinyl intermediate with the pyridazine core under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
  • 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrazine

Uniqueness

Compared to similar compounds, 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This can result in different binding affinities, selectivity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6/c19-15-3-2-14(16(20)12-15)13-24-8-10-25(11-9-24)17-4-5-18(23-22-17)26-7-1-6-21-26/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRUOUBRGHGQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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